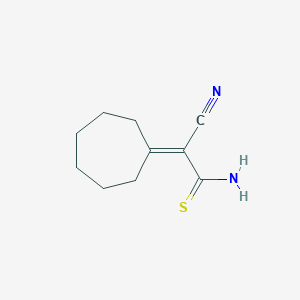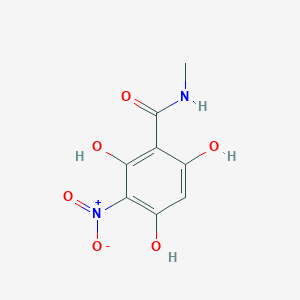
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C22H38N2. This compound is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butan-2-yl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butan-2-yl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower amines and hydrogenated products.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetra(biphenyl)-4,4’-diamine
- N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is unique due to the presence of butan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
121172-43-8 |
|---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetra(butan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-9-17(5)23(18(6)10-2)21-13-15-22(16-14-21)24(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3 |
InChI Key |
UWAZGMLEAYVGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


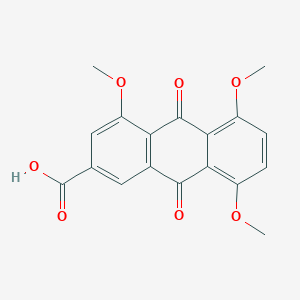
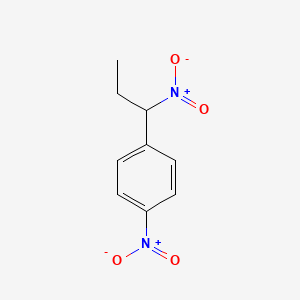
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)

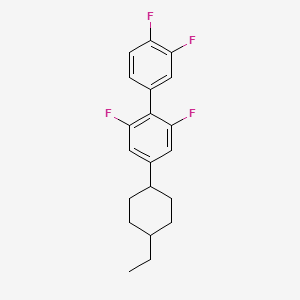
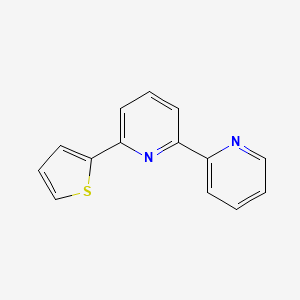
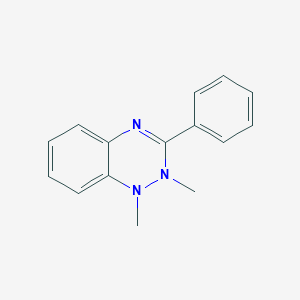
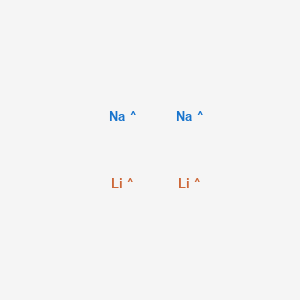
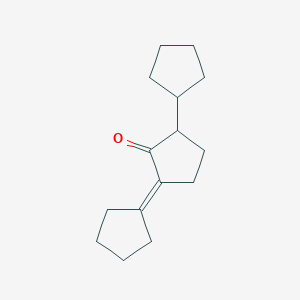

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)
